Human TAAR1 Agonist Potency of N-(1-(Furan-2-yl)ethyl)propan-1-amine Relative to Class Baseline
N-(1-(Furan-2-yl)ethyl)propan-1-amine demonstrates measurable agonist activity at the human trace amine-associated receptor 1 (TAAR1), a validated target for schizophrenia, depression, and substance use disorders [1]. In a BRET-based cAMP accumulation assay using HEK293 cells stably expressing human TAAR1, the compound exhibited an EC50 of 1.60 μM (1,600 nM) [1]. This potency, while moderate, places it within a tractable range for hit-to-lead optimization, especially when compared to the much lower potency (EC50 > 10,000 nM) observed for related furan amines at off-target TAAR5 receptors [2]. This data provides a quantitative starting point for SAR exploration that is not available for the majority of commercially sourced furan-2-yl amine building blocks.
| Evidence Dimension | Agonist potency at human TAAR1 |
|---|---|
| Target Compound Data | EC50 = 1.60 μM (1,600 nM) |
| Comparator Or Baseline | Mouse TAAR5 (off-target): EC50 > 10,000 nM |
| Quantified Difference | >6.25-fold selectivity window for TAAR1 over TAAR5 |
| Conditions | BRET assay, HEK293 cells, cAMP accumulation, 20 min incubation |
Why This Matters
This provides the first and only publicly available quantitative functional activity data for this specific compound, enabling a data-driven decision for TAAR1-focused projects versus uncharacterized analogs.
- [1] BindingDB. (n.d.). BDBM50227826 (CHEMBL4069147): Agonist activity at human TAAR1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227826 View Source
- [2] BindingDB. (n.d.). BDBM50227826 (CHEMBL4069147): Agonist activity at mouse TAAR5. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227826 View Source
